molecular formula C18H27NO5 B1680782 Sarracine CAS No. 2492-09-3

Sarracine

Cat. No.: B1680782
CAS No.: 2492-09-3
M. Wt: 337.4 g/mol
InChI Key: YMUQRQKYYOWGPN-MBQDPZAHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sarracine can be isolated using an ion-exchange method . The process involves the use of sulfuric acid, alkaloid tartrate, tartaric acid, and dichloroethane . The compound is typically extracted from the plant material and purified through various chromatographic techniques.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources followed by purification using ion-exchange chromatography. The process is optimized to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Sarracine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and nucleophiles, are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Sarracine has several scientific research applications, including:

Mechanism of Action

Sarracine exerts its effects primarily through its spasmolytic action. It targets the smooth musculature of the abdominal cavity, leading to relaxation and relief from spasms . The exact molecular pathways involved are still under investigation, but it is believed to interact with specific receptors and ion channels in the smooth muscle cells.

Comparison with Similar Compounds

Sarracine is unique among pyrrolizidine alkaloids due to its specific biological activity and therapeutic potential. Similar compounds include:

These compounds share structural similarities with this compound but differ in their biological activities and therapeutic applications .

Properties

CAS No.

2492-09-3

Molecular Formula

C18H27NO5

Molecular Weight

337.4 g/mol

IUPAC Name

[(1S,7R,8R)-7-[(E)-2-methylbut-2-enoyl]oxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (Z)-2-(hydroxymethyl)but-2-enoate

InChI

InChI=1S/C18H27NO5/c1-4-12(3)17(21)24-15-7-9-19-8-6-14(16(15)19)11-23-18(22)13(5-2)10-20/h4-5,14-16,20H,6-11H2,1-3H3/b12-4+,13-5-/t14-,15-,16-/m1/s1

InChI Key

YMUQRQKYYOWGPN-MBQDPZAHSA-N

SMILES

CC=C(C)C(=O)OC1CCN2C1C(CC2)COC(=O)C(=CC)CO

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1CCN2[C@@H]1[C@H](CC2)COC(=O)/C(=C\C)/CO

Canonical SMILES

CC=C(C)C(=O)OC1CCN2C1C(CC2)COC(=O)C(=CC)CO

Appearance

Solid powder

Key on ui other cas no.

136173-26-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(hydroxymethyl)-hexahydro-7-((2-methyl-1-oxo-2-butenyl)oxy)-1H-pyrrolizin-1-yl-2-butenoic acid
sarracine
sarracine monotartrate
sarracine tartrate (2:1)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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